

In-Depth Technical Guide: Electronic and Vibrational Properties of Aluminum Carbide (Al4C3)

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Compound of Interest		
Compound Name:	Aluminum carbide	
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Abstract

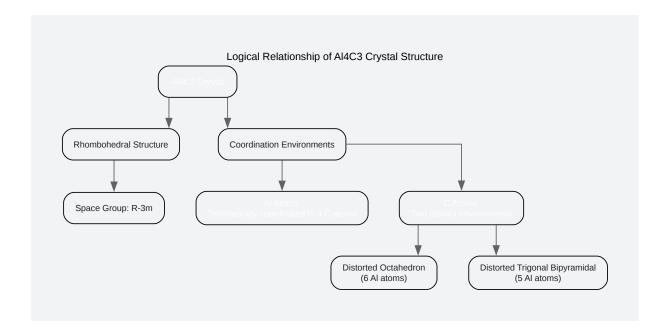
Aluminum carbide (Al4C3), a compound known for its high thermal stability and hardness, exhibits distinct electronic and vibrational characteristics that are crucial for its application in advanced materials and as a precursor in various chemical syntheses. This technical guide provides a comprehensive overview of the electronic and vibrational properties of Al4C3, detailing its crystal structure, electronic band structure, density of states, and vibrational modes as determined by theoretical calculations and experimental spectroscopy. This document is intended to serve as a core reference for researchers and professionals engaged in materials science and related fields.

Crystal Structure

Aluminum carbide crystallizes in a rhombohedral structure belonging to the R-3m space group. The crystal lattice is composed of alternating layers of Al2C and Al2C2. In this structure, each aluminum atom is tetrahedrally coordinated to four carbon atoms. The carbon atoms, in turn, exist in two different coordination environments: one is a distorted octahedron of six aluminum atoms, and the other is a distorted trigonal bipyramidal arrangement with five aluminum atoms.



Below is a diagram illustrating the logical relationship of the Al4C3 crystal structure.



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Caption: Logical relationship of the Al4C3 crystal structure.

Tabulated Crystallographic Data

The following table summarizes the key crystallographic data for Al4C3.



Property	Value
Crystal System	Rhombohedral
Space Group	R-3m (No. 166)
Lattice Parameters (a)	3.338 Å
Lattice Parameters (c)	25.002 Å
Al-C Bond Lengths	1.90 - 2.21 Å
C-Al Coordination Number	5, 6
Al-C Coordination Number	4

Electronic Properties

Aluminum carbide is an indirect bandgap semiconductor. The electronic properties have been investigated using both theoretical first-principles calculations and experimental optical absorption measurements.

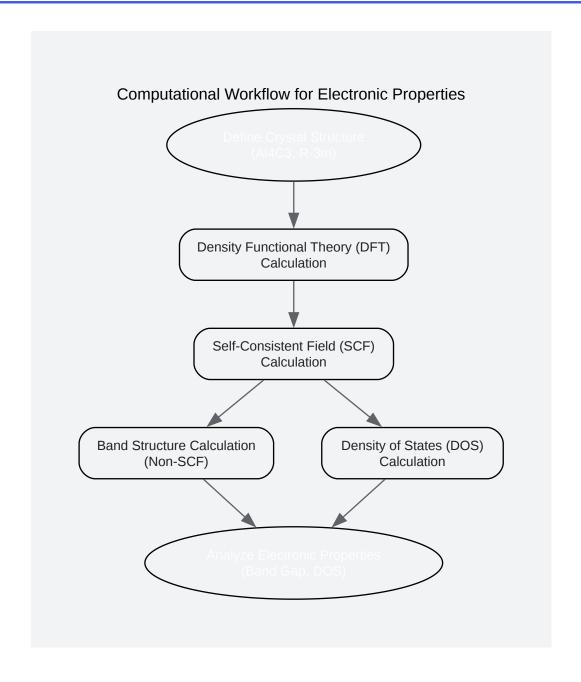
Electronic Band Structure and Density of States (DOS)

First-principles calculations, particularly those employing Density Functional Theory (DFT) with advanced functionals such as HSE06 and self-consistent GW (scGW) approximation, have provided significant insights into the electronic structure of Al4C3. The calculated indirect band gap is reported to be in the range of 2.12 to 2.27 eV.[1][2] Experimental optical absorption measurements have determined the bandgap to be approximately 2.3 eV, showing good agreement with the theoretical predictions.[1][2]

The valence band maximum is located at the Γ point, and the conduction band minimum is at the L point of the Brillouin zone, confirming the indirect nature of the bandgap.[2] The top of the valence band is characterized by its flatness, which suggests a high hole effective mass and consequently, low hole mobility.[2]

A representative workflow for the computational determination of electronic properties is depicted below.





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Caption: Computational workflow for electronic properties.

Tabulated Electronic Properties Data

Property	Theoretical Value (eV)	Experimental Value (eV)
Band Gap (Indirect)	2.12 - 2.27[1][2]	~2.3[1][2]

Vibrational Properties

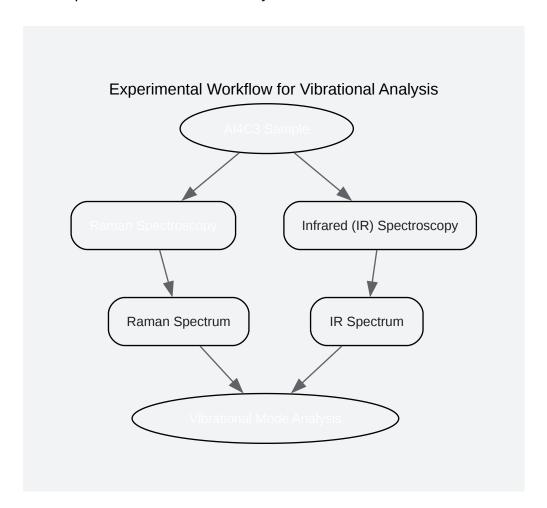


The vibrational properties of Al4C3 have been characterized by Raman and Infrared (IR) spectroscopy, and further elucidated by phonon calculations.

Raman and IR Spectroscopy

Experimental studies have identified characteristic vibrational modes of Al4C3. Raman spectroscopy reveals distinct peaks primarily associated with Al-C stretching modes. Infrared spectroscopy provides complementary information on the vibrational modes that are IR-active.

The workflow for experimental vibrational analysis is outlined below.



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Caption: Experimental workflow for vibrational analysis.

Phonon Dispersion



Phonon calculations based on Density Functional Perturbation Theory (DFPT) have been performed to understand the lattice dynamics of Al4C3. These calculations show that the vibrations of the lighter carbon atoms primarily contribute to the high-frequency optical phonon branches, while the heavier aluminum atoms are the main contributors to the low-frequency acoustic branches.[2]

Tabulated Vibrational Spectroscopy Data

Spectroscopy	Peak Position (cm ⁻¹)	Assignment
Raman	~860, ~950	Al-C stretching modes
IR	600 - 800	Al-C stretching modes

Experimental and Computational Protocols First-Principles Calculations

The electronic and vibrational properties of Al4C3 are typically calculated using Density Functional Theory (DFT) as implemented in software packages like VASP (Vienna Ab initio Simulation Package) or Quantum ESPRESSO.

- Crystal Structure: The calculations start from the experimentally determined rhombohedral crystal structure of Al4C3 (space group R-3m).
- Pseudopotentials: Projector-augmented wave (PAW) pseudopotentials are commonly used to describe the interaction between the core and valence electrons.
- Exchange-Correlation Functional: For accurate band gap calculations, hybrid functionals like HSE06 or more advanced methods like the GW approximation are employed. For structural optimization and phonon calculations, the Generalized Gradient Approximation (GGA) in the Perdew-Burke-Ernzerhof (PBE) form is often sufficient.
- Plane-Wave Cutoff Energy: A plane-wave basis set with a cutoff energy of at least 400 eV is typically used to ensure convergence.
- k-point Mesh: The Brillouin zone is sampled using a Monkhorst-Pack grid. The density of the
 k-point mesh is crucial for accurate calculations and should be tested for convergence. A



mesh of at least 5x5x1 is a reasonable starting point for the rhombohedral cell.

 Phonon Calculations: Phonon dispersion curves are calculated using Density Functional Perturbation Theory (DFPT) or the finite displacement method.

Raman Spectroscopy

- Instrumentation: A micro-Raman spectrometer equipped with a confocal microscope is typically used.
- Excitation Source: A solid-state laser, for example, with a wavelength of 532 nm or 633 nm, is a common excitation source. The laser power should be kept low to avoid sample heating and degradation.
- Data Acquisition: Spectra are collected in a backscattering geometry. The spectral resolution is typically around 1 cm⁻¹.
- Sample Preparation: Powdered Al4C3 samples can be pressed into a pellet or dispersed on a suitable substrate for analysis.

Infrared (IR) Spectroscopy

- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for IR measurements.
- Sample Preparation: For solid samples like Al4C3, the KBr (potassium bromide) pellet technique is commonly employed. A small amount of the sample is mixed with dry KBr powder and pressed into a thin, transparent pellet.
- Data Acquisition: The spectrum is typically recorded in the mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

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References

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